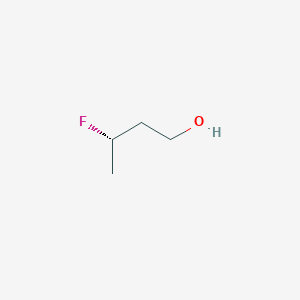

(3S)-3-Fluorobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

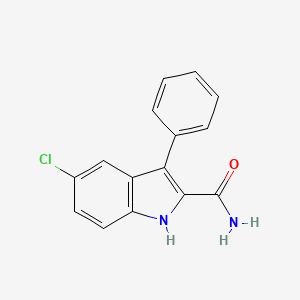

Description

Synthesis Analysis

The synthesis of fluorinated compounds, such as “(3S)-3-Fluorobutan-1-ol,” involves multiple steps starting from basic fluorinated building blocks. A relevant synthesis pathway includes the preparation of 3-chloro-2-fluorobut-2-en-4-olide, which demonstrates the complexity and the necessity of specific conditions for fluorinated compound synthesis. This compound was prepared through a six-step synthesis starting from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane, showcasing the intricacies involved in the synthesis of fluorinated organic compounds (Paleta, Volkov, & Hetflejš, 2000).

Molecular Structure Analysis

Molecular structure analysis of fluorinated compounds like “(3S)-3-Fluorobutan-1-ol” reveals detailed insights into their conformational preferences and internal hydrogen bonding capabilities. For example, the gaseous system of 4-fluorobutan-1-ol was studied through gas-phase electron diffraction and ab initio study, revealing the presence of hydrogen-bonded and non-hydrogen-bonded conformers, highlighting the structural versatility and the influence of fluorine on molecular conformations (Trætteberg, Richardson, Hedberg, Winter, & Gard, 2001).

Chemical Reactions and Properties

The chemical reactions involving “(3S)-3-Fluorobutan-1-ol” and its derivatives often showcase unique reactivity due to the presence of fluorine. The study on fluorotitanophosphates, although not directly related to “(3S)-3-Fluorobutan-1-ol,” exemplifies the complexity and specificity of reactions involving fluorinated compounds. These compounds exhibit unique structural features and reactivity patterns, indicative of the nuanced reactivity fluorinated compounds can exhibit (Yang, Li, Li, Tian, Liao, Xiong, & Lin, 2007).

Physical Properties Analysis

The physical properties of fluorinated alcohols, including “(3S)-3-Fluorobutan-1-ol,” are significantly influenced by the presence of the fluorine atom. These properties include boiling points, solubility, and density, which are crucial for their applications in various fields. The study of 3-fluoropropan-1-ol provides insights into the effects of fluorine on physical properties, although direct data on “(3S)-3-Fluorobutan-1-ol” are not available. The research suggests that fluorine's electronegativity and size affect the compound's physical characteristics (Richardson & Hedberg, 2001).

Scientific Research Applications

1. Conformational and Structural Studies

(3S)-3-Fluorobutan-1-ol has been studied for its conformational composition and molecular structures, particularly in gaseous systems. For instance, Trætteberg et al. (2001) investigated the conformational composition and molecular structures of similar compounds at high temperatures using gas-phase electron diffraction and molecular orbital calculations, emphasizing the role of internal hydrogen bonding in these conformations (Trætteberg et al., 2001).

2. Synthesis and Chemical Reactions

The compound has applications in the synthesis of various chemical structures. Paleta et al. (2000) described the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides, illustrating the utility of these compounds in creating complex chemical structures (Paleta et al., 2000).

3. Analysis of Rotational Isomerism

Research has been conducted on the solvent and temperature dependence of the NMR spectra of similar fluorinated compounds, providing insights into conformational isomerism. Abraham et al. (1999) conducted a detailed analysis of 3-fluorobutan-2-one and 3,3-difluorobutan-2-one, which may offer analogous insights for (3S)-3-Fluorobutan-1-ol (Abraham et al., 1999).

4. Analytical Characterizations

Dybek et al. (2019) conducted syntheses and analytical characterizations of fluorolintane and its isomers, which may provide a framework for understanding the analytical approaches relevant to (3S)-3-Fluorobutan-1-ol (Dybek et al., 2019).

5. Potential Energy Surface Analysis

Studies like those conducted by Favero et al. (2000) on 1-fluorobutane, focusing on the conformational equilibrium and potential energy surface, can provide valuable information on the dynamic behavior of (3S)-3-Fluorobutan-1-ol in different states (Favero et al., 2000).

6. Application in Micellar Electrokinetic Chromatography

Research by Morin et al. (2000) on the use of fluorescein sodium salt for indirect fluorimetric detection in micellar electrokinetic chromatography, using various alcohols including butanols, could be relevant for analytical applications of (3S)-3-Fluorobutan-1-ol (Morin et al., 2000).

7. Potential in Inhibitory Studies

Silverman and Nanavati (1990) explored the selective inhibition of gamma-aminobutyric acid aminotransferase by related compounds, indicating the potential use of (3S)-3-Fluorobutan-1-ol in biochemical inhibition studies (Silverman & Nanavati, 1990).

properties

IUPAC Name |

(3S)-3-fluorobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAZHINBXCWZTE-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 4-[5-[(E)-3-[[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]amino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2481851.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one](/img/structure/B2481853.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2481858.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide](/img/structure/B2481860.png)

![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2481865.png)

![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)

![N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2481871.png)